1,6-Hexanedithiol (CAS: 1191-43-1) is a linear, bifunctional aliphatic dithiol widely procured as a cross-linking agent in polymer chemistry and a bidentate ligand for surface functionalization. Featuring a six-carbon backbone, it exists as a processable liquid at room temperature, offering a critical balance between structural flexibility and molecular length. In industrial and laboratory workflows, it is primarily selected for synthesizing thiol-ene networks, formulating reprocessable vitrimers, and constructing self-assembled monolayers (SAMs) on noble metals [1]. Its intermediate chain length provides predictable steric spacing and moderate hydrophobicity, making it a standard baseline material for applications requiring stable dithiol bridges without the extreme volatility of shorter analogs or the solid-state handling challenges of longer aliphatic chains [2].
Substituting 1,6-Hexanedithiol with generic in-class alternatives frequently results in process failures or degraded material performance. Shorter aliphatic dithiols, such as 1,4-butanedithiol, exhibit significantly higher vapor pressures, introducing severe odor management issues and evaporative losses during scale-up[1]. In plasmonic and electronic applications, these shorter chains create overly tight nanogaps that can quench electromagnetic signals via quantum tunneling. Conversely, substituting with longer chains like 1,8-octanedithiol drastically increases electrical resistance in molecular junctions and yields excessively soft polymer networks by lowering the storage modulus [2]. Monothiols, such as 1-hexanethiol, are entirely non-viable for these workflows as they lack the secondary thiol group required for cross-linking matrices or bridging nanoparticles.
1,6-Hexanedithiol exhibits a vapor pressure of approximately 0.08 mmHg at 25 °C, which is significantly lower than the ~0.563 mmHg vapor pressure of its shorter analog, 1,4-butanedithiol [1]. This nearly 7-fold reduction in volatility minimizes evaporative losses and mitigates the severe odor and inhalation risks associated with shorter-chain dithiols during open-bench handling and large-scale polymer synthesis.
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | ~0.08 mmHg |
| Comparator Or Baseline | 1,4-Butanedithiol (~0.563 mmHg) |
| Quantified Difference | ~7x lower vapor pressure |
| Conditions | Standard temperature (25 °C) and pressure |
Reduces handling hazards, foul odor, and material loss during procurement and scale-up of thiol-ene reactions.
In the synthesis of sulfur-rich polymer networks, such as polytrithiocarbonates, the chain length of the dithiol cross-linker directly dictates the mechanical rigidity of the resulting material. Substituting shorter dithiols with longer aliphatic chains causes the storage modulus (E') to decrease from 2650 MPa down to 1292 MPa [1]. 1,6-Hexanedithiol provides an intermediate cross-linking density, yielding a balanced storage modulus that prevents the brittleness seen with shorter analogs while avoiding the excessive softness introduced by 1,8-octanedithiol.
| Evidence Dimension | Polymer storage modulus (E') |
| Target Compound Data | Intermediate modulus (within 2650–1292 MPa range) |
| Comparator Or Baseline | Shorter dithiols (up to 2650 MPa) and longer dithiols (down to 1292 MPa) |
| Quantified Difference | Tunable modulus reduction based on methylene sequence length |
| Conditions | Polytrithiocarbonate network synthesis at 25 °C |
Enables precise control over the stiffness and elasticity of reprocessable thermosets and vitrimers.
The electrical conductance of alkanedithiol-based molecular junctions decays exponentially by approximately 1.0 per carbon atom. In direct measurements of single-molecule junctions near zero bias, 1,6-hexanedithiol demonstrates a resistance of 10.5 ± 0.5 MΩ, whereas the longer 1,8-octanedithiol exhibits a significantly higher resistance of 51 ± 5 MΩ [1]. This nearly 5-fold increase in resistance makes 1,8-octanedithiol less suitable for biosensors requiring efficient charge transport.
| Evidence Dimension | Low-bias junction resistance |
| Target Compound Data | 10.5 ± 0.5 MΩ |
| Comparator Or Baseline | 1,8-Octanedithiol (51 ± 5 MΩ) |
| Quantified Difference | ~4.8x lower electrical resistance |
| Conditions | Single-molecule Au-S-aryl-S-Au junction near zero bias at room temperature |
Critical for maintaining high signal-to-noise ratios in molecular electronics and electrochemical biosensors.
When used to cross-link gold nanoparticles, 1,6-hexanedithiol enforces a specific interparticle distance that optimizes plasmonic capacitive coupling. Compared to 1,4-butanedithiol, which creates gaps of <1 nm that can lead to quantum tunneling quenching, and 1,8-octanedithiol, which creates wider gaps (>1.5 nm) that weaken the electromagnetic field, 1,6-hexanedithiol establishes an ideal ~1 nm gap [1]. This precise spacing maximizes the localized surface plasmon resonance (LSPR) enhancement factor.
| Evidence Dimension | Interparticle nanogap distance |
| Target Compound Data | ~1.0 nm gap |
| Comparator Or Baseline | 1,4-Butanedithiol (<1 nm) and 1,8-Octanedithiol (>1.5 nm) |
| Quantified Difference | ~0.5 nm wider than 1,4-BDT; ~0.5 nm narrower than 1,8-ODT |
| Conditions | Gold nanoparticle superlattice self-assembly |
Maximizes the electromagnetic enhancement factor necessary for ultra-sensitive SERS (Surface-Enhanced Raman Scattering) diagnostics.
1,6-Hexanedithiol is highly effective as a cross-linker in thiol-ene polymerizations where a specific storage modulus is required. By avoiding the extreme rigidity of 1,4-butanedithiol and the softness of 1,8-octanedithiol, it yields vitrimers with balanced mechanical properties suitable for recyclable elastomers [1].
In the assembly of gold nanoparticle superlattices for SERS diagnostics, 1,6-Hexanedithiol is selected to enforce a ~1 nm interparticle gap. This specific spacing maximizes plasmonic field confinement, avoiding the signal quenching observed with shorter dithiols [2].
For electrochemical sensors requiring stable self-assembled monolayers (SAMs) on gold electrodes, 1,6-Hexanedithiol provides a highly reproducible tunneling resistance of ~10.5 MΩ. It is prioritized over 1,8-octanedithiol to maintain high signal-to-noise ratios in charge transport measurements [3].
During large-scale wet-chemical functionalization of nanoparticles, 1,6-Hexanedithiol is preferred over 1,4-butanedithiol due to its ~7-fold lower vapor pressure. This significantly improves processability by reducing evaporative losses and mitigating severe odor management challenges in the manufacturing environment [4].
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